Bis(3,5-dibromosalicyl)fumarate Bis(3,5-dibromosalicyl)fumarate Potent hemoglobin acylating agent. Cross-links beta chains of hemoglobin. Acylating and anti-sickling agent. Active in vitro and in vivo.

Brand Name: Vulcanchem
CAS No.: 71337-53-6
VCID: VC1813446
InChI: InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+
SMILES: C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Molecular Formula: C18H8Br4O8
Molecular Weight: 671.9 g/mol

Bis(3,5-dibromosalicyl)fumarate

CAS No.: 71337-53-6

Cat. No.: VC1813446

Molecular Formula: C18H8Br4O8

Molecular Weight: 671.9 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,5-dibromosalicyl)fumarate - 71337-53-6

Specification

CAS No. 71337-53-6
Molecular Formula C18H8Br4O8
Molecular Weight 671.9 g/mol
IUPAC Name 3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid
Standard InChI InChI=1S/C18H8Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h1-6H,(H,25,26)(H,27,28)/b2-1+
Standard InChI Key INZBQWPDNWVYFR-OWOJBTEDSA-N
Isomeric SMILES C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
SMILES C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Introduction

Chemical Structure and Properties

Bis(3,5-dibromosalicyl)fumarate possesses a distinctive chemical structure characterized by two 3,5-dibromosalicyl groups linked by a fumarate bridge. This arrangement is critical to its biological activity and chemical reactivity.

Structural Identification

The compound is formally identified as (E)-2,2'-(fumaroylbis(oxy))bis(3,5-dibromobenzoic acid), also known as 2-butenedioic acid (2E)-, 1,4-bis(2,4-dibromo-6-carboxyphenyl) ester . It contains a central fumarate moiety with a trans configuration across the carbon-carbon double bond, which serves as a bridge between two 3,5-dibromosalicyl groups .

Physical and Chemical Properties

The physical and chemical properties of Bis(3,5-dibromosalicyl)fumarate are summarized in Table 1:

PropertyValue
Molecular FormulaC18H8Br4O8
Molecular Weight671.867 Da
StereochemistryAchiral
Optical ActivityNone
Defined Stereocenters0 / 0
E/Z Centers1
Charge0
CAS Number71337-53-6
Commercial Purity>93%

Table 1: Physical and Chemical Properties of Bis(3,5-dibromosalicyl)fumarate

The compound features a trans configuration across its central carbon-carbon double bond, which is critical for proper orientation of the reactive ester groups. This specific stereochemistry positions the two 3,5-dibromosalicyl moieties optimally for interaction with target amino acid residues in hemoglobin .

Biochemical Mechanisms

The biological activity of Bis(3,5-dibromosalicyl)fumarate is primarily associated with its ability to modify hemoglobin through selective cross-linking reactions, producing effects that have significant therapeutic implications.

Interaction with Hemoglobin

Bis(3,5-dibromosalicyl)fumarate exhibits remarkable selectivity in its interactions with hemoglobin. Under oxygenated conditions, it preferentially reacts with oxyhemoglobin to cross-link the two beta 82 lysine residues within the 2,3-diphosphoglycerate (DPG) binding site . This cross-linking occurs through a nucleophilic acyl substitution reaction, where the lysine amino groups attack the ester carbonyl groups of the compound, displacing the salicylate moieties and forming amide bonds.

Interestingly, under deoxygenated conditions, the compound demonstrates different selectivity, cross-linking the alpha subunits between Lys-alpha 1 99 and Lys-alpha 2 99 . This differential reactivity based on the oxygenation state of hemoglobin provides versatility in its potential applications.

Mechanistic Basis for Anti-sickling Activity

The cross-linking of beta 82 lysine residues produces a significant structural change that markedly increases the solubility of deoxyhemoglobin S, the abnormal hemoglobin found in sickle cell anemia . This increased solubility is mechanistically explained by the perturbation of the acceptor site for Val 6 within the sickle cell fiber, effectively inhibiting the polymerization process that leads to sickling .

The perturbation of this specific binding site disrupts the molecular interactions that drive the pathological aggregation of deoxyhemoglobin S molecules, thereby preventing the formation of rigid fibers that distort the erythrocyte shape and cause vascular occlusion.

Applications in Sickle Cell Disease Research

The unique ability of Bis(3,5-dibromosalicyl)fumarate to modify hemoglobin has positioned it as a valuable compound in sickle cell disease research and potential therapy development.

Anti-sickling Effects

Bis(3,5-dibromosalicyl)fumarate effectively inhibits the sickling of erythrocytes containing hemoglobin S, a finding that has stimulated considerable interest in its potential for treating sickle cell anemia . The cross-linking of beta 82 lysine residues significantly reduces the propensity of deoxyhemoglobin S to form polymers, thereby preventing the characteristic sickling morphology of affected red blood cells.

This anti-sickling activity has been demonstrated both in vitro and in vivo, suggesting potential clinical utility . The compound's ability to target the fundamental molecular pathology of sickle cell disease represents a direct mechanistic approach to addressing this genetic disorder.

Structure-Activity Relationships

Studies comparing various analogs of Bis(3,5-dibromosalicyl)fumarate have revealed important structure-activity relationships that govern its specificity and cellular transport. Both electrostatic and hydrophobic interactions contribute to the binding of these compounds at the DPG site in hemoglobin .

The optimal position for negatively charged groups on the cross-linking agent has been determined to be adjacent to the ester, as found in the original salicylic acid derivatives . This arrangement facilitates productive binding to the target lysine residues, enabling efficient cross-linking.

PropertyHbXL99 AlphaHemoglobin AClinical Significance
P50 (oxygen half-saturation)29 mm Hg12 mm HgCompensates for absence of 2,3-DPG
Hill Coefficient2.9SimilarMaintains cooperative oxygen binding
CO2 Affinity DependenceIdentical to Hb AReferencePreserves respiratory gas exchange
Plasma Half-life (rat model)3.3 hours90 minutesImproved circulatory persistence
Dissociation into DimersBlockedOccurs readilyPrevents renal excretion
Autooxidation RateMarkedly reducedReferenceEnhanced stability in circulation

Table 2: Comparison of HbXL99 Alpha and Hemoglobin A Properties

The increased P50 value (partial pressure of oxygen at half-saturation) observed in HbXL99 alpha is particularly significant, as it fully compensates for the absence of 2,3-bisphosphoglycerate outside of the erythrocyte . This allows the modified hemoglobin to release oxygen to tissues at physiologically appropriate oxygen tensions without requiring the natural allosteric regulator.

Circulatory Persistence and Stability

The cross-link between alpha subunits in HbXL99 alpha blocks the dissociation of oxyhemoglobin into alpha-beta dimers, thereby preventing renal excretion of the modified hemoglobin . This structural stabilization significantly increases the intravascular half-life compared to unmodified hemoglobin.

Further modifications, such as intermolecular cross-linking with bis(sulfosuccinimidyl) suberate to form dimers and trimers, can extend the half-life by an additional factor of two . This enhanced circulatory persistence is essential for the practical application of hemoglobin-based oxygen carriers as blood substitutes.

Additionally, the rate of autooxidation of transfused HbXL99 alpha is markedly reduced due to the presence of endogenous reducing systems in plasma, contributing to its stability in the circulation .

Additional Pharmacological Properties

Beyond its hemoglobin-modifying effects, Bis(3,5-dibromosalicyl)fumarate exhibits several other pharmacological properties that may expand its therapeutic potential.

Anti-inflammatory, Analgesic, and Antipyretic Effects

Bis(3,5-dibromosalicyl)fumarate has been reported to possess anti-inflammatory, analgesic, and antipyretic effects . These additional pharmacological properties are consistent with its salicylate structure, as many salicylate derivatives exhibit similar activities through inhibition of prostaglandin synthesis.

The precise mechanisms underlying these effects, and whether they operate independently of the compound's hemoglobin-modifying activity, require further investigation. Nevertheless, these properties could enhance the therapeutic profile of Bis(3,5-dibromosalicyl)fumarate or its derivatives in clinical applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator